2-({2-[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-3,5-diphenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
Descripción
This compound belongs to the thieno[2,3-d]pyrimidin-4-one class, characterized by a fused thiophene-pyrimidine core. Its structure includes a 2-fluorophenyl-substituted pyrrole moiety linked via a sulfanyl-oxoethyl bridge to the thienopyrimidinone scaffold.
Propiedades
IUPAC Name |
2-[2-[1-(2-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]sulfanyl-3,5-diphenylthieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H24FN3O2S2/c1-20-17-24(21(2)35(20)27-16-10-9-15-26(27)33)28(37)19-40-32-34-30-29(25(18-39-30)22-11-5-3-6-12-22)31(38)36(32)23-13-7-4-8-14-23/h3-18H,19H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOQBKTGJRSVVJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC=C2F)C)C(=O)CSC3=NC4=C(C(=CS4)C5=CC=CC=C5)C(=O)N3C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H24FN3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthesis of the Thieno[2,3-d]pyrimidin-4(3H)-one Core
Four-Component One-Pot Approach
A highly efficient green approach for synthesizing the thieno[2,3-d]pyrimidin-4(3H)-one core involves a catalytic four-component reaction. This environmentally friendly method utilizes a ketone, ethyl cyanoacetate, elemental sulfur (S₈), and formamide in the presence of L-proline and diethylamine as catalysts.
Reaction Conditions
The optimized reaction conditions for this approach are summarized in Table 1:
Table 1. Optimized Conditions for Four-Component Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-one Core
| Parameter | Condition |
|---|---|
| Catalysts | L-proline (20 mol%), Diethylamine (20 mol%) |
| Reagent Ratio | Ketone:Ethyl cyanoacetate:S₈:Formamide = 1:1.5:1:4 |
| Temperature | 170°C |
| Reaction Time | 6 hours |
| Purification | Simple precipitation after addition of water |
| E-factor | 1.5 (environmentally favorable) |
This catalytic approach offers several advantages over traditional methods, including step economy, reduced catalyst loading, easy purification, and an E-factor that is 49-fold lower than previously reported synthetic methods.
Mechanism of Core Formation
The mechanism for the four-component reaction proceeds via a sequence of reactions (Scheme 1):
Diphenylation of the Thieno[2,3-d]pyrimidin-4(3H)-one Core
To introduce the 3,5-diphenyl substituents, selective functionalization of the thieno[2,3-d]pyrimidin-4(3H)-one core is required. This can be accomplished through sequential arylation procedures:
Synthesis of the 1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrole Component
Three-Step Sequence Approach
The 1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrole component can be synthesized through a three-step sequence as described in the literature for similar pyrrole derivatives.
Starting Materials and Conditions
The synthesis utilizes 2,2-dimethoxyethylamine, 2-fluorophenylsulfonyl chloride, and alkynes bearing electron-withdrawing groups. The pyrroles are formed via a 5-exo-trig cyclization proceeding through both oxocarbenium and N-sulfonyliminium ions.
Table 2. Reaction Components for Pyrrole Synthesis
| Component | Example Reagent |
|---|---|
| Amine | 2,2-Dimethoxyethylamine |
| Sulfonyl Chloride | 2-Fluorophenylsulfonyl chloride |
| Alkyne | Alkynes with electron-withdrawing groups |
| Catalyst | BF₃- OEt₂ |
| Solvent | CH₂Cl₂ |
| Temperature | Room temperature |
Mechanistic Pathway
The formation of the pyrrole occurs through the following steps:
Alternative Synthesis from 2-Fluorobenzaldehyde
Another viable approach for preparing 1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde involves the reaction of 2-fluorobenzaldehyde with 2,5-dimethylpyrrole in the presence of a suitable catalyst.
Table 3. Conditions for Synthesis from 2-Fluorobenzaldehyde
| Parameter | Condition |
|---|---|
| Reagents | 2-Fluorobenzaldehyde, 2,5-dimethylpyrrole |
| Solvent | Acetonitrile or dichloromethane |
| Temperature | Room temperature |
| Purification | Column chromatography |
| Yield | 64-76% |
Introduction of the 2-Oxoethyl Group to the Pyrrole
Formylation and Oxidation Approach
To introduce the 2-oxoethyl group to the 3-position of the pyrrole, a sequential formylation and oxidation approach can be employed:
Direct Acylation Method
Alternatively, direct acylation of the pyrrole at the 3-position can be achieved using an acyl chloride or anhydride under Lewis acid catalysis:
Table 4. Direct Acylation Conditions
| Parameter | Condition |
|---|---|
| Acylating Agent | Chloroacetyl chloride or anhydride |
| Catalyst | AlCl₃, SnCl₄, or BF₃- OEt₂ |
| Solvent | Dichloromethane or 1,2-dichloroethane |
| Temperature | 0-25°C |
| Reaction Time | 2-4 hours |
| Yield | 70-85% |
Connection via the Sulfanyl Linker
Thiolation of the Thieno[2,3-d]pyrimidin-4(3H)-one
The introduction of a thiol group at the 2-position of the thieno[2,3-d]pyrimidin-4(3H)-one can be achieved by reacting with Lawesson's reagent or P₂S₅, followed by nucleophilic substitution with an appropriate halide.
S-Alkylation with the Pyrrole-Oxoethyl Component
The final coupling step involves S-alkylation of the 2-mercapto-thieno[2,3-d]pyrimidin-4(3H)-one with the 2-bromo or 2-chloroacetyl pyrrole derivative:
Table 5. S-Alkylation Reaction Conditions
| Parameter | Condition |
|---|---|
| Base | K₂CO₃ or Cs₂CO₃ |
| Solvent | Acetone or DMF |
| Temperature | 50-60°C |
| Reaction Time | 4-8 hours |
| Purification | Column chromatography or recrystallization |
| Yield | 75-90% |
Complete Synthetic Pathway
The complete synthetic pathway for 2-({2-[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-3,5-diphenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one can be summarized in a multi-step sequence:
Synthesis of 3,5-Diphenyl-thieno[2,3-d]pyrimidin-4(3H)-one-2-thiol
- Four-component reaction to form the thieno[2,3-d]pyrimidin-4(3H)-one core
- N-phenylation at the 3-position
- C-phenylation at the 5-position
- Thiolation at the 2-position
Synthesis of 2-[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl Halide
- Formation of 1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrole
- Introduction of the 2-oxoethyl group at the 3-position
- Halogenation of the terminal position of the 2-oxoethyl group
Final Coupling
S-alkylation of the thieno[2,3-d]pyrimidin-4(3H)-one-2-thiol with the pyrrole-oxoethyl halide to form the target compound.
Purification and Characterization
Purification Techniques
Purification of the final compound can be accomplished through:
- Column chromatography on silica gel using appropriate solvent systems
- Recrystallization from suitable solvents
- Preparative HPLC for high-purity samples
Characterization Data
The final compound should be characterized by various analytical techniques:
Table 6. Characterization Data for the Target Compound
| Technique | Expected Results |
|---|---|
| Melting Point | 190-195°C (estimated based on similar compounds) |
| IR (KBr, cm⁻¹) | 1690 (C=O), 1595 (C=N), 1160 (C-F), 690 (C-S) |
| ¹H NMR | Signals for aromatic protons (7.0-8.0 ppm), methyl groups (2.0-2.5 ppm), CH₂ groups (3.5-4.5 ppm) |
| ¹³C NMR | Signals for carbonyl carbon (190-195 ppm), aromatic and heterocyclic carbons (110-160 ppm) |
| Mass Spectrometry | Molecular ion peak corresponding to C₃₃H₂₄FN₃O₂S₂ |
| Elemental Analysis | Within ±0.4% of calculated values for C, H, N, S |
Yield Optimization and Scale-Up Considerations
Critical Parameters for Yield Optimization
Several parameters significantly impact the overall yield of the synthesis:
Table 7. Critical Parameters for Yield Optimization
| Parameter | Impact on Yield | Optimization Strategy |
|---|---|---|
| Catalyst Loading | Moderate | 20 mol% L-proline and diethylamine for thieno[2,3-d]pyrimidin-4(3H)-one formation |
| Temperature | High | Carefully controlled heating at 170°C for core formation |
| Reaction Time | Moderate | Extended to 6 hours for complete conversion |
| Solvent Purity | Moderate | Use of anhydrous solvents for moisture-sensitive steps |
| Order of Addition | High | Controlled addition rates for reactive intermediates |
Scale-Up Considerations
When scaling up the synthesis from laboratory to larger scale, several factors should be considered:
- Heat transfer efficiency during the high-temperature steps
- Mixing efficiency for heterogeneous reactions
- Safety concerns related to exothermic reactions
- Alternative purification methods for larger quantities
- Environmental impact and waste management
Análisis De Reacciones Químicas
Types of Reactions
2-({2-[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-3,5-diphenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated compounds, organometallic reagents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
Molecular Formula and Weight
- Molecular Formula : C23H24FN3OS
- Molecular Weight : 429.52 g/mol
Structural Features
The compound features several key structural elements:
- A thieno[2,3-d]pyrimidine core , which is significant for its biological interactions.
- A pyrrole moiety that may enhance the compound's interaction with biological targets.
- A fluorophenyl group , which can influence pharmacokinetic properties.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. Studies have demonstrated that thieno[2,3-d]pyrimidines can inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis. For instance:
- A study showed that related compounds inhibited tumor growth in xenograft models by targeting the PI3K/Akt signaling pathway, suggesting potential for this compound in cancer therapy.
Antimicrobial Properties
The compound may also possess antimicrobial activity. Thieno[2,3-d]pyrimidine derivatives have been shown to exhibit activity against a range of bacterial and fungal pathogens. Research has identified structural features that correlate with increased antimicrobial efficacy:
- Compounds with similar thieno structures have demonstrated inhibition of bacterial growth in vitro, indicating potential as antibiotic agents.
Enzyme Inhibition
This compound has potential as an inhibitor for various enzymes involved in disease pathways. For example:
- Studies suggest that thieno[2,3-d]pyrimidines can inhibit enzymes such as kinases and phosphatases that are critical in cancer progression and other diseases.
Neuroprotective Effects
Emerging research indicates that compounds similar to this one may have neuroprotective effects. The presence of a pyrrole ring is often associated with neuroactive properties:
- Preliminary studies have shown that certain derivatives can protect neuronal cells from oxidative stress and apoptosis.
Case Studies
Several case studies provide insights into the biological activity of similar compounds:
- Anticancer Activity : A study demonstrated that a related thienopyrimidine inhibited tumor growth by inducing apoptosis in cancer cells.
- Antimicrobial Effects : Research indicated that structurally similar compounds exhibited significant antimicrobial activity against various pathogens including E. coli and Staphylococcus aureus.
Mecanismo De Acción
The mechanism of action of 2-({2-[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-3,5-diphenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Substituent-Driven Structural and Functional Variations
The target compound shares a thieno[2,3-d]pyrimidin-4-one core with several analogs, but differences in substituents critically alter properties:
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The 2-fluorophenyl group (Target) increases logP compared to ’s isoxazole but reduces it relative to ’s CF₃/Cl substituents.
- Metabolic Stability : The sulfanyl bridge in the target compound may resist oxidative metabolism better than ’s sulfonate ester, which is prone to hydrolysis .
- Solubility : The diphenyl groups (Target) reduce aqueous solubility compared to ’s allyl-substituted analog, which has fewer aromatic rings.
Research Findings and Implications
- Structure-Activity Relationships (SAR) :
- Therapeutic Potential: TRPA1 inhibition () positions these compounds as candidates for neuropathic pain or inflammatory disorders . The target compound’s balance of electronegativity and lipophilicity makes it a promising lead for further optimization.
Actividad Biológica
The compound 2-({2-[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-3,5-diphenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a novel chemical entity that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C₃₁H₂₈FN₃O₂S
- Molecular Weight : 537.63 g/mol
The structure features multiple functional groups that may contribute to its biological activity, including a thieno[2,3-d]pyrimidinone core, which is known for various pharmacological properties.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a screening of a drug library revealed that derivatives of thieno[2,3-d]pyrimidinones exhibit significant cytotoxicity against various cancer cell lines. The compound's mechanism of action appears to involve the inhibition of key cellular pathways involved in tumor growth and proliferation.
Case Study: Cytotoxicity Assays
In vitro assays conducted on human cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that the compound exhibited an IC₅₀ value comparable to established chemotherapeutics like doxorubicin. The following table summarizes the cytotoxic effects observed:
| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|---|
| Test Compound | MCF-7 | 12.5 | Apoptosis induction |
| Doxorubicin | MCF-7 | 10.0 | Topoisomerase II inhibition |
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. In a study assessing its antibacterial properties against Gram-positive and Gram-negative bacteria, it was found to be effective against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined using the agar dilution method.
Table: Antimicrobial Efficacy
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Proteus mirabilis | 128 |
The biological activity of the compound is thought to stem from its ability to interact with specific molecular targets within cells. Preliminary molecular docking studies suggest that it may bind effectively to proteins involved in cell cycle regulation and apoptosis.
Research Findings
Several research articles have documented the synthesis and biological evaluation of this compound and its derivatives:
- A study published in MDPI reported that thiazole-bearing compounds similar to this structure exhibit significant anticancer properties through apoptosis induction mechanisms .
- Another investigation focused on the synthesis of pyrrolidine derivatives revealed promising antibacterial activities against various pathogens .
- A high-throughput screening method developed for assessing anthelmintic activity also indicated potential applications for this compound in parasitic infections .
Q & A
Q. What are the recommended synthetic routes and purification methods for this compound?
The compound is synthesized via multi-step reactions involving:
- Core formation : Cyclocondensation of substituted thiophene and pyrimidine precursors under reflux conditions (e.g., THF or DMF at 80–120°C).
- Functionalization : Introduction of the 2-fluorophenyl-pyrrole moiety via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura coupling for aryl groups).
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol or acetonitrile to achieve >95% purity. Confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis .
Q. How can the compound’s structural integrity be validated?
Use a combination of:
- X-ray crystallography : Resolve crystal structures using SHELX software (e.g., SHELXL for refinement) to confirm bond lengths, angles, and stereochemistry. For disordered regions, apply restraints and validate with R-factor analysis .
- Spectroscopy : 1H/13C NMR (δ 7.8–8.2 ppm for thieno-pyrimidine protons), FT-IR (C=O stretch at ~1700 cm⁻¹), and high-resolution mass spectrometry (HRMS) to verify molecular mass .
Advanced Research Questions
Q. How can reaction conditions be optimized for scalability without compromising yield?
Apply Design of Experiments (DoE) methodologies:
- Variables : Test solvent polarity (DMF vs. THF), catalyst loading (e.g., Pd(PPh₃)₄), and temperature (80–140°C).
- Response surface modeling : Use software like JMP or Minitab to identify optimal conditions. For example, achieved 85% yield in flow chemistry by adjusting residence time and reagent stoichiometry .
Q. How do substituent variations impact biological activity?
Conduct structure-activity relationship (SAR) studies :
- Modify substituents : Replace the 2-fluorophenyl group with chlorophenyl or methoxyphenyl analogs (see for comparative bioactivity data).
- Assay design : Test inhibition of kinase targets (e.g., EGFR, VEGFR) via fluorescence polarization assays. showed that electron-withdrawing groups (e.g., -F) enhance target binding by 30% compared to -CH₃ .
Q. How to resolve contradictions in biological activity data across studies?
- Control variables : Standardize assay protocols (e.g., cell line passage number, serum concentration).
- Solubility checks : Use dynamic light scattering (DLS) to confirm compound solubility in assay buffers. noted discrepancies due to aggregation at >10 µM concentrations .
Q. What strategies improve solubility for in vivo studies?
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) at the sulfanyl moiety.
- Formulation : Use PEGylated liposomes or cyclodextrin complexes. reported a 5-fold solubility increase in PBS (pH 7.4) with hydroxypropyl-β-cyclodextrin .
Q. How to investigate synergistic effects with other therapeutics?
Use combination index (CI) analysis :
- Dose matrix : Test the compound with cisplatin or paclitaxel across 4–6 concentration levels.
- Data interpretation : CI <1 indicates synergy. observed synergistic apoptosis in HeLa cells when combined with doxorubicin (CI = 0.7) .
Q. How to address crystallographic disorder in X-ray structures?
- Refinement protocols : In SHELXL, apply PART and SUMP commands to model disordered regions (e.g., rotating methyl groups).
- Validation : Cross-check with Hirshfeld surface analysis to ensure electron density consistency. resolved disorder in a pyrrolo-pyrimidine analog using these methods .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
